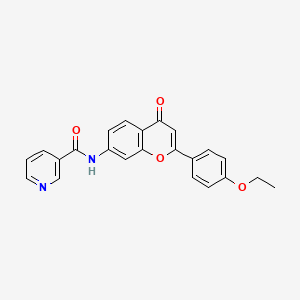
N-(2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is fused with a nicotinamide moiety and an ethoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the chromen-4-one core.
Attachment of the nicotinamide moiety: The final step involves the coupling of the nicotinamide group to the chromen-4-one derivative, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wirkmechanismus
The mechanism of action of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, potentially inhibiting their activity. The nicotinamide moiety may also play a role in binding to specific receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ethoxyphenyl)-2-azetidinones: These compounds share the ethoxyphenyl group but have a different core structure.
Chromen-4-one derivatives: Compounds with similar chromen-4-one cores but different substituents.
Nicotinamide derivatives: Compounds with the nicotinamide moiety but different core structures.
Uniqueness
N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is unique due to the combination of the chromen-4-one core, ethoxyphenyl group, and nicotinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the ethoxyphenyl group can enhance lipophilicity, while the nicotinamide moiety can improve binding affinity to certain biological targets.
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYUOAYSFAVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
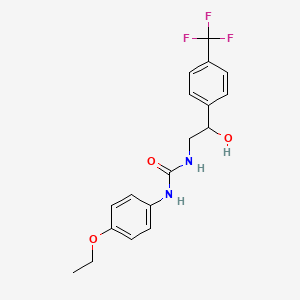
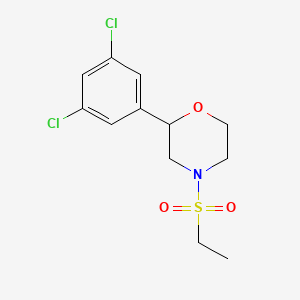
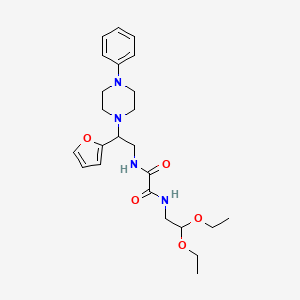

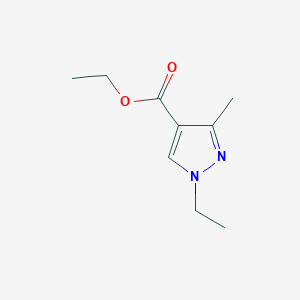
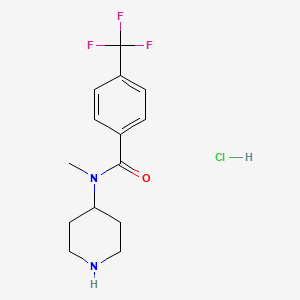

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
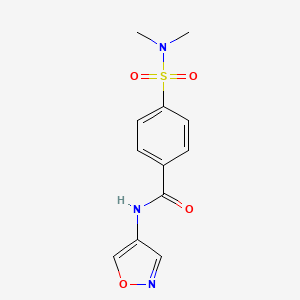
![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

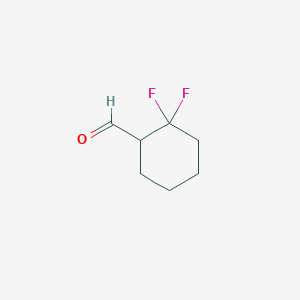
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)
